Cas no 883-62-5 (3-methoxynaphthalene-2-carboxylic acid)

3-methoxynaphthalene-2-carboxylic acid structure
883-62-5 structure
Nome del prodotto:3-methoxynaphthalene-2-carboxylic acid
Numero CAS:883-62-5
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00094168
CID:727879
PubChem ID:24877595

3-methoxynaphthalene-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Methoxynaphthalene-2-carboxylic acid
    • 3-Methoxy-2-naphthoic Acid
    • 2-Naphthalenecarboxylicacid, 3-methoxy-
    • 2-Naphthalenecarboxylic acid, 3-methoxy-
    • 2-Methoxy-3-naphthoic acid
    • 2-Naphthoic acid, 3-methoxy-
    • RTBQQRFTCVDODF-UHFFFAOYSA-N
    • PK966S8655
    • 3-Methoxy-naphthalene-2-carboxylic acid
    • NSC36216
    • Oprea1_566268
    • CBDivE_015271
    • MLS000530248
    • 2,3-MethoxynaphthoesA currencyure
    • HMS2370G06
    • 3-Methoxy-2-naphthoic ac
    • 2-Naphthoic acid, 3-methoxy- (6CI, 7CI, 8CI)
    • 3-Methoxy-2-naphthalenecarboxylic acid (ACI)
    • NSC 36216
    • SR-01000201126-1
    • 3-methoxynaphthalene-2-carboxylicacid
    • SR-01000201126
    • 883-62-5
    • 10.14272/RTBQQRFTCVDODF-UHFFFAOYSA-N
    • 3-methoxy-2-naphthalenecarboxylic acid
    • TS-02870
    • UNII-PK966S8655
    • NSC-36216
    • NCGC00245581-01
    • F2173-1244
    • XH1236
    • 3-Methoxy-2-naphthoic acid, 98%
    • STK802943
    • CS-0070676
    • EINECS 212-932-7
    • MFCD00094168
    • DB-011215
    • SMR000135225
    • AKOS000114153
    • M1461
    • Z57044235
    • CHEMBL1565790
    • SY052536
    • DTXSID9061259
    • ALBB-025075
    • doi:10.14272/RTBQQRFTCVDODF-UHFFFAOYSA-N
    • EN300-00001
    • NS00039258
    • BBL009508
    • 3-methoxy-naphthaline-2-carboxylic acid
    • DTXCID0048634
    • SCHEMBL617928
    • 3-methoxynaphthalene-2-carboxylic acid
    • MDL: MFCD00094168
    • Inchi: 1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14)
    • Chiave InChI: RTBQQRFTCVDODF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(OC)=CC2C(=CC=CC=2)C=1)O

Proprietà calcolate

  • Massa esatta: 202.06300
  • Massa monoisotopica: 202.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 239
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 2.7
  • Conta Tautomer: niente
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di fusione: 133-136 °C (lit.)
  • Punto di ebollizione: 358.8°C at 760 mmHg
  • Punto di infiammabilità: 142.1°C
  • PSA: 46.53000
  • LogP: 2.54660
  • Solubilità: Non determinato

3-methoxynaphthalene-2-carboxylic acid Informazioni sulla sicurezza

3-methoxynaphthalene-2-carboxylic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

3-methoxynaphthalene-2-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141316-100mg
3-Methoxy-2-naphthoic acid
883-62-5 98%
100mg
¥70.00 2024-04-27
Enamine
EN300-00001-0.05g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
0.05g
$19.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158590-100mg
3-methoxynaphthalene-2-carboxylic acid
883-62-5 98%
100mg
¥54.90 2023-09-02
Enamine
EN300-00001-0.5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
0.5g
$27.0 2025-03-21
Enamine
EN300-00001-0.1g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-00001-2.5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
2.5g
$64.0 2025-03-21
Life Chemicals
F2173-1244-5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95%+
5g
$168.0 2023-09-06
abcr
AB250224-1 g
3-Methoxy-2-naphthoic acid, 98%; .
883-62-5 98%
1g
€105.60 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863380-5g
3-Methoxy-2-naphthoic Acid
883-62-5 ≥98%(GC)(T)
5g
1,980.00 2021-05-17
Chemenu
CM140690-10g
3-Methoxy-2-naphthoic acid
883-62-5 95%
10g
$327 2022-08-31

3-methoxynaphthalene-2-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  1.25 h, -78 °C; 2 h, -78 °C → 30 °C
1.3 5 min, -30 °C
Riferimento
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -75 °C; 45 min, -75 °C
1.2 -75 °C → 25 °C
Riferimento
Metalation of 2-heterosubstituted naphthalenes at the 1- or 3- position: factors that may determine the regiochemistry
Ruzziconi, Renzo; et al, Synthesis, 2010, (9), 1531-1535

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 10 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ;  rt → 130 °C; 6 h, 130 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Riferimento
Enantioselective Synthesis of 3,3'-Disubstituted 2-Amino-2'-hydroxy-1,1'-binaphthyls by Copper-Catalyzed Aerobic Oxidative Cross-Coupling
Zhao, Xiao-Jing; et al, Angewandte Chemie, 2021, 60(13), 7061-7065

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Alumina ;  7 min, heated; cooled
Riferimento
Solid state S-methylation of thiols and O-methylation of phenols and naphthols with dimethyl sulfate under microwave irradiation
Heravi, Majid M.; et al, Phosphorus, 2005, 180(7), 1701-1712

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Carbon dioxide
Riferimento
Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitution
Wilson, Janet M.; et al, Journal of Organic Chemistry, 1984, 49(25), 4930-43

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  10 min, -78 °C; 45 min, -78 °C; 10 min, -78 °C → -42 °C
1.3 -
Riferimento
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
Riferimento
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 d, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  90 min, 100 °C; 100 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Synthesis and structural analysis of oligo(naphthalene-2,3-diyl)s
Motomura, Takahisa; et al, Bulletin of the Chemical Society of Japan, 2005, 78(1), 142-146

3-methoxynaphthalene-2-carboxylic acid Raw materials

3-methoxynaphthalene-2-carboxylic acid Preparation Products

3-methoxynaphthalene-2-carboxylic acid Letteratura correlata

  • 1. 106. Studies in chelation. Part VI. Hydroxy-derivatives of acetylnaphthalenes, benzonitrile, and carboxylic esters
    Wilson Baker,G. N. Carruthers J. Chem. Soc. 1937 479
  • 2. CXCVII.—The nitro- and amino-derivatives of o- and p-methoxybenzoic acids and of α- and β-methoxynaphthoic acids
    Victor Froelicher,Julius Berend Cohen J. Chem. Soc. Trans. 1922 121 1652
  • 3. 482. Ultra-violet spectrum and constitution of 3-hydroxy-2-naphthoic acid and related compounds
    Ernst D. Bergmann,Y. Hirshberg,S. Pinchas J. Chem. Soc. 1950 2351
  • 4. 461. Chemical constitution and the dissociation constants of monocarboxylic acids. Part XVII. Ortho-effects in substituted salicylic acids
    L. G. Bray,J. F. J. Dippy,S. R. C. Hughes,L. W. Laxton J. Chem. Soc. 1957 2405
  • 5. Index of subjects, 1931
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:883-62-5)3-methoxynaphthalene-2-carboxylic acid
A1207333
Purezza:99%
Quantità:25g
Prezzo ($):700.0
atkchemica
(CAS:883-62-5)3-methoxynaphthalene-2-carboxylic acid
CL15652
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta